molecular formula C9H8ClN3O2S B2502330 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1250017-62-9

5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2502330
CAS RN: 1250017-62-9
M. Wt: 257.69
InChI Key: PZCFGABYLJCQNF-UHFFFAOYSA-N
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Description

The compound "5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, there are several closely related compounds and functional groups that are discussed, which can provide insights into the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related pyrazole derivatives is well-documented in the provided literature. For instance, the synthesis of 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidins as serotonin 5-HT(6) receptor antagonists involves the formation of an intramolecular hydrogen bond between 3-sulfo and 2-methylamino groups, which is crucial for the biological activity of these compounds . Additionally, the use of sulfonic acid-functionalized pyridinium chloride as a catalyst for the synthesis of imidazoles and for promoting tandem Knoevenagel–Michael reactions suggests that similar methodologies could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as the mononuclear complexes of 2-(5-methyl-1H-pyrazol-3-yl)pyridine, reveals various coordination geometries and the importance of supramolecular interactions in the formation of crystalline architectures . The study of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines provides insights into the molecular conformations and hydrogen bonding patterns that could be expected for the compound "this compound" .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is highlighted in several studies. For example, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine and the base-mediated cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives demonstrate the versatility of pyrazole compounds in organic synthesis. These reactions could provide a framework for understanding the chemical reactivity of "this compound."

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the studies do offer some general insights. For instance, the antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole suggests potential biological applications for related compounds. The photoluminescent properties of certain pyrazole-based ligands and the characterization of new ionic liquids provide additional information on the properties that could be expected for similar compounds.

Scientific Research Applications

Catalysis and Synthesis

The compound has been implicated in the field of catalysis and organic synthesis. For instance, a related ionic liquid, 1-sulfopyridinium chloride, was synthesized and characterized, showing its efficacy as a homogeneous and reusable catalyst in the synthesis of bis(pyrazol-5-ol)s through tandem Knoevenagel–Michael reaction (Moosavi‐Zare et al., 2013). Additionally, pyrazole-fused spiro[4H-pyridine-oxindoles] were synthesized under the catalysis of a binary ionic liquid mixture including a variant of this compound, demonstrating its role in promoting thermodynamically-favored domino reactions (Yaghoubi Kalurazi et al., 2017).

Material Science

In material science, magnetically separable graphene oxide anchored with sulfonic acid, including variants of this compound, showcased high catalytic activity and recyclability in the synthesis of carbonitriles, hinting at its potential in advanced material fabrication (Zhang et al., 2016).

Polymer Chemistry

The compound has contributed significantly to the field of polymer chemistry. Fluorinated polyamides containing pyridine and sulfone moieties were synthesized using related compounds, offering high thermal stability and excellent physical properties, suitable for high-performance materials (Liu et al., 2013).

Analytical Chemistry and Structural Studies

In analytical chemistry and structural studies, the sulfonylation and acylation products of related compounds were thoroughly characterized, providing insights into molecular structure and potential applications in chemical analysis (Shen et al., 2014).

properties

IUPAC Name

5-methyl-1-pyridin-2-ylpyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-7-8(16(10,14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCFGABYLJCQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1250017-62-9
Record name 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride
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